Db07268
Overview
Description
DB07268 is a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), with an IC50 value of 9 nanomolar . It also exhibits inhibitory activity against other kinases such as checkpoint kinase 1 (CHK1), p21-activated kinase 4 (PAK4), protein kinase B (AKT1), and extracellular signal-regulated kinase 2 (ERK2), but with significantly lower potency . This compound is primarily used in scientific research to study the role of JNK1 in various cellular processes and diseases .
Mechanism of Action
Target of Action
DB07268, also known as 2-({2-[(3-HYDROXYPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)BENZAMIDE , is a potent and selective inhibitor of Mitogen-activated protein kinase 8 (JNK1) . JNK1 is a protein kinase that plays a key role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis .
Mode of Action
This compound binds to the ATP site of JNK1 . This binding inhibits the kinase activity of JNK1, thereby preventing the phosphorylation and activation of its target proteins . Although this compound shows submicromolar potency against other kinases such as PLK, CHK1, and CK2, it exhibits at least 70- to 90-fold greater potency against JNK1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JNK signaling pathway . By inhibiting JNK1, this compound can modulate the downstream effects of this pathway, which include cellular responses to stress signals, inflammatory responses, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
By inhibiting JNK1, this compound can potentially modulate cellular responses to stress and inflammation, and regulate apoptosis . This could have implications for diseases where these processes are dysregulated, such as in certain types of cancer or inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DB07268 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrimidine ring and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
DB07268 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
DB07268 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
SP600125: Another JNK inhibitor with broader kinase inhibition profile.
CC-401: A selective JNK inhibitor with potential therapeutic applications in inflammatory diseases.
AS601245: A JNK inhibitor with activity against multiple JNK isoforms.
Uniqueness
DB07268 is unique due to its high selectivity for JNK1 compared to other kinases . This selectivity makes it a valuable tool for studying the specific role of JNK1 in various biological processes and diseases . Additionally, its potency and favorable pharmacokinetic properties contribute to its widespread use in scientific research .
Properties
IUPAC Name |
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKKGUGRGRSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929007-72-7 | |
Record name | DB-07268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DB-07268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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